2-クロロ-4-フルオロピリジン-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

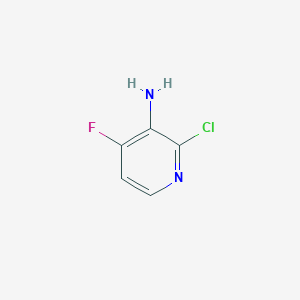

2-Chloro-4-fluoropyridin-3-amine: is an organic compound with the molecular formula C5H4ClFN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

科学的研究の応用

Chemistry: 2-Chloro-4-fluoropyridin-3-amine is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating compounds with specific biological activities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific enzymes or receptors. It is also investigated for its role in the development of new therapeutic agents .

Industry: The compound is used in the production of agrochemicals, contributing to advancements in agriculture by providing more effective and environmentally friendly pesticides and herbicides .

作用機序

Target of Action

It is known that the compound can act as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .

Mode of Action

2-Chloro-4-fluoropyridin-3-amine interacts with its targets through its amine group and halogen atoms. The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds . The halogen atoms, on the other hand, can act as electrophiles, participating in various chemical reactions .

Biochemical Pathways

The compound’s ability to participate in nucleophilic substitution reactions suggests that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that 2-Chloro-4-fluoropyridin-3-amine may have good bioavailability.

Result of Action

Given its chemical properties, it is likely that the compound plays a role in the formation of carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyridin-3-amine typically involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps .

Industrial Production Methods: Industrial production methods for 2-Chloro-4-fluoropyridin-3-amine often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process is demonstrated by the ability to produce the compound in significant quantities while maintaining high purity and yield .

化学反応の分析

Types of Reactions:

Nucleophilic Substitution: The amine group in 2-Chloro-4-fluoropyridin-3-amine can act as a nucleophile, reacting with suitable electrophiles to form new C-N bonds.

Acylation Reactions: The amine group can undergo acylation reactions with acyl chlorides or acid anhydrides to form amides.

Redox Reactions: The compound can participate in various redox reactions, depending on the conditions and the reactants involved.

Common Reagents and Conditions:

Acyl Chlorides: Used in acylation reactions to form amides.

Palladium-Based Catalysts: Used in the synthesis of the compound from 2-chloro-4-fluoropyridine and ammonia.

Major Products Formed:

類似化合物との比較

2-Chloro-3-fluoropyridin-4-amine: Shares a similar structure but differs in the position of the chlorine and fluorine atoms.

2-Fluoropyridin-3-amine: Lacks the chlorine atom but has similar chemical properties due to the presence of the fluorine atom.

Uniqueness: 2-Chloro-4-fluoropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

2-Chloro-4-fluoropyridin-3-amine is a heterocyclic aromatic compound with significant biological activity, primarily due to its role as an intermediate in the synthesis of various bioactive compounds. This article explores its biological properties, mechanisms of action, pharmacokinetics, and applications in medicinal chemistry and agriculture.

- Molecular Formula : C5H4ClFN2

- Molecular Weight : 146.55 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and an amino group at the 3-position. This unique arrangement imparts distinct chemical properties that enhance its reactivity and biological activity .

The biological activity of 2-Chloro-4-fluoropyridin-3-amine can be attributed to its ability to act as both a nucleophile and an electrophile. The amine group serves as a lone pair donor, facilitating nucleophilic substitution reactions that are crucial in forming carbon-nitrogen bonds. This property is essential for synthesizing various organic compounds, including pharmaceuticals .

Target Interactions

The compound interacts with specific enzymes and receptors, influencing biochemical pathways related to cell growth, differentiation, and coagulation. Its halogen substituents enhance its reactivity, allowing it to engage effectively with biological targets .

Biological Applications

Medicinal Chemistry :

2-Chloro-4-fluoropyridin-3-amine is explored as a precursor in developing drugs targeting specific enzymes or receptors. Its role in synthesizing transforming growth factor-beta inhibitors suggests potential applications in cancer therapy by modulating pathways involved in cell signaling and growth regulation .

Pharmacokinetics :

The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), indicating its potential for central nervous system (CNS) applications. Studies suggest that the compound's pharmacokinetic profile supports its use in drug development .

Case Studies and Research Findings

- Synthesis of Bioactive Compounds :

-

Antimicrobial Activity :

- Investigations into similar pyridine derivatives have shown potential antimicrobial properties, suggesting that modifications of 2-Chloro-4-fluoropyridin-3-amine could yield compounds effective against bacterial infections .

- In Vivo Studies :

Comparative Analysis

The following table summarizes the structural differences and unique properties of 2-Chloro-4-fluoropyridin-3-amine compared to similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 2-Chloro-3-fluoropyridin-4-amine | Chlorine and fluorine positions reversed | Different reactivity patterns due to position change |

| 2-Chloro-3-iodopyridin-4-amine | Iodine instead of fluorine | Increased reactivity due to larger iodine atom |

| 2-Chloro-5-fluoro-pyridinamine | Fluorine at the 5-position | Potentially different biological activity |

| 2-Chloro-3-fluoro-6-methylpyridine | Methyl group addition | Alters steric hindrance and electronic properties |

| 2-Chloro-3-fluoro-4-nitropyridine | Nitro group instead of amino | Enhanced electron-withdrawing effects |

特性

IUPAC Name |

2-chloro-4-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTHNNGQWKYLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。